1,2-Dichloro-5-fluoro-3-nitrobenzene

Description

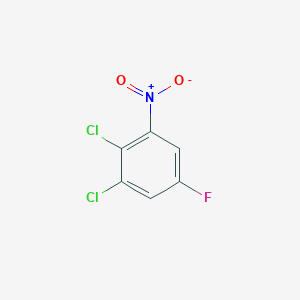

1,2-Dichloro-5-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 2), a fluorine atom (position 5), and a nitro group (position 3). This arrangement of electron-withdrawing groups (EWGs) confers unique chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, its reduction to diamine derivatives (e.g., 5-fluorobenzene-1,2-diamine) is critical for synthesizing bioactive molecules .

Properties

IUPAC Name |

1,2-dichloro-5-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKIMPRHQKEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-5-fluorobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate reaction conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1,2-Dichloro-5-fluoro-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals:

1,2-Dichloro-5-fluoro-3-nitrobenzene is primarily utilized as a building block in the synthesis of complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitution and coupling reactions, making it valuable for developing pharmaceutical compounds. For instance, its derivatives are explored for their potential therapeutic effects in treating various diseases, including cancer and bacterial infections .

Agrochemical Intermediates:

The compound is also used in the production of agrochemicals. Its halogenated structure enhances the biological activity of herbicides and pesticides. The introduction of the nitro group can increase the efficacy of these compounds by improving their interaction with biological targets .

Material Science

Specialty Chemicals:

In material science, this compound is employed in synthesizing specialty chemicals and materials. This includes polymers and electronic components where halogenated compounds are essential for enhancing material properties such as thermal stability and electrical conductivity .

Biological Research

Biological Pathways:

The compound's derivatives are studied for their roles in biological pathways involving halogenated compounds. Research indicates that these derivatives can influence various biochemical processes, making them suitable for investigating cellular mechanisms and drug interactions .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using this compound as a precursor. The resulting compounds showed promising cytotoxic activity against several cancer cell lines, indicating the potential for new therapeutic agents derived from this compound .

Case Study 2: Development of Herbicides

Another research project focused on modifying the structure of this compound to enhance its herbicidal properties. The modifications led to increased efficacy against specific weed species, showcasing its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 1,2-dichloro-5-fluoro-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. The compound can participate in electrophilic aromatic substitution reactions, where the electron-deficient nitro group directs incoming electrophiles to specific positions on the ring. Additionally, the presence of chlorine and fluorine atoms influences the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related dichloro-fluoro-nitrobenzenes and analogues:

Key Observations :

- Substituent Position : Shifting the fluorine or nitro group alters electronic effects and regioselectivity in reactions. For example, 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8) may exhibit distinct reactivity in nucleophilic aromatic substitution due to the nitro group’s para position relative to chlorine .

- Electron-Withdrawing Capacity : Methyl groups in 5-Fluoro-1,2-dimethyl-3-nitrobenzene reduce the compound’s electrophilicity compared to dichloro analogues, impacting reaction rates in reduction or coupling steps .

Physicochemical Properties

Comparative data for selected compounds:

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Molecular Weight |

|---|---|---|---|

| This compound | Not reported | Not reported | 224.0 |

| 1,2-Dichloro-5-fluoromethoxy-3-nitrobenzene | 1.552 (Predicted) | 330.6 (Predicted) | 240.02 |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | Not reported | Not reported | 224.0 |

Notes:

Biological Activity

1,2-Dichloro-5-fluoro-3-nitrobenzene (DCFN) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of DCFN, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 195.99 g/mol

- Structure : The compound features two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring.

The biological activity of DCFN is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups such as chlorine and nitro groups enhances its reactivity, allowing it to modulate biological pathways effectively. Research indicates that DCFN may influence:

- Enzyme Activity : Interactions with specific enzymes can lead to alterations in metabolic pathways.

- Receptor Binding : Potential binding to receptors involved in signaling pathways may result in therapeutic effects or toxicity.

Toxicological Studies

Several studies have investigated the toxicological profile of DCFN, highlighting its potential hazards:

- Carcinogenicity : Long-term exposure studies in rodents have indicated that DCFN may induce tumors in the liver and kidneys, leading to its classification as possibly carcinogenic to humans (IARC Group 2B) .

- Genotoxicity : In vitro studies have shown mixed results regarding the genotoxic potential of DCFN. While some tests indicated positive results for mutagenicity in bacterial systems, others reported negative outcomes .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of DCFN:

Case Studies

- Antimicrobial Activity : A study demonstrated that DCFN showed significant antimicrobial properties against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics.

- Carcinogenic Risk Assessment : A comprehensive risk assessment was conducted based on rodent studies indicating that exposure to DCFN resulted in liver and kidney tumors. This assessment led to recommendations for limiting human exposure and further investigation into its mechanisms of action.

- Environmental Impact : Research into the environmental persistence of DCFN revealed that it exhibits low bioaccumulation potential but may pose risks to aquatic organisms due to its toxicity at elevated concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.